molecular formula C19H29Cl2N3O3 B14007376 2-[[2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methyl-pentanoic acid CAS No. 66919-98-0

2-[[2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methyl-pentanoic acid

Cat. No.: B14007376
CAS No.: 66919-98-0
M. Wt: 418.4 g/mol
InChI Key: ZLAQBJJKWQANRA-UHFFFAOYSA-N
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Description

2-[[2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methyl-pentanoic acid is a synthetic compound known for its significant antitumor activity. It is often studied for its potential in cancer treatment due to its ability to inhibit hypoxia-inducible factor-1α (HIF-1α), a transcription factor that plays a crucial role in tumor response to hypoxia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methyl-pentanoic acid involves multiple steps. One common method includes the reaction of 4-[bis(2-chloroethyl)amino]benzaldehyde with an amino acid derivative under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

2-[[2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methyl-pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-[[2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methyl-pentanoic acid is extensively researched for its applications in:

Mechanism of Action

The compound exerts its effects primarily by inhibiting HIF-1α, which is crucial for tumor survival under hypoxic conditions. By reducing HIF-1α levels, the compound disrupts the transcription of genes involved in angiogenesis, glycolysis, and apoptosis resistance. This leads to decreased tumor growth and increased apoptosis .

Comparison with Similar Compounds

Properties

CAS No.

66919-98-0

Molecular Formula

C19H29Cl2N3O3

Molecular Weight

418.4 g/mol

IUPAC Name

2-[[2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C19H29Cl2N3O3/c1-13(2)11-17(19(26)27)23-18(25)16(22)12-14-3-5-15(6-4-14)24(9-7-20)10-8-21/h3-6,13,16-17H,7-12,22H2,1-2H3,(H,23,25)(H,26,27)

InChI Key

ZLAQBJJKWQANRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)N

Origin of Product

United States

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